molecular formula C18H21NO3 B13555987 tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate

tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate

Cat. No.: B13555987
M. Wt: 299.4 g/mol
InChI Key: WAAADMBOIWYCEV-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a phenylmethyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate typically involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at room temperature for several hours. The product is then isolated by extraction and purification techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the carbamate moiety can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl (4-hydroxyphenyl)carbamate
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl (4-(hydroxymethyl)phenyl)carbamate

Comparison:

Uniqueness: tert-Butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

tert-butyl N-[[4-(4-hydroxyphenyl)phenyl]methyl]carbamate

InChI

InChI=1S/C18H21NO3/c1-18(2,3)22-17(21)19-12-13-4-6-14(7-5-13)15-8-10-16(20)11-9-15/h4-11,20H,12H2,1-3H3,(H,19,21)

InChI Key

WAAADMBOIWYCEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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